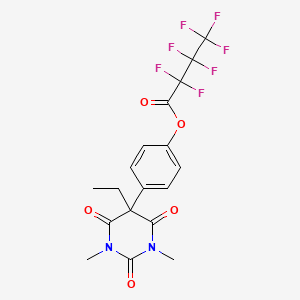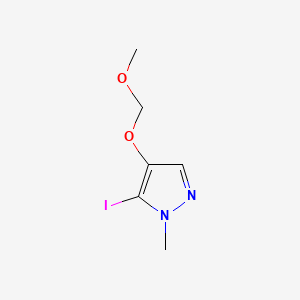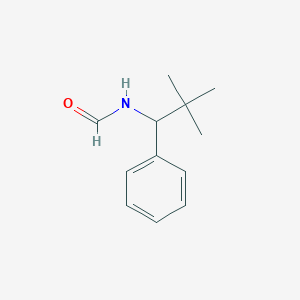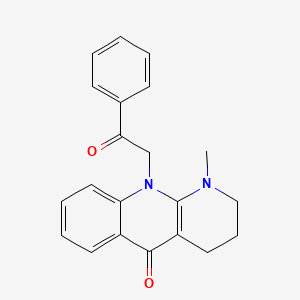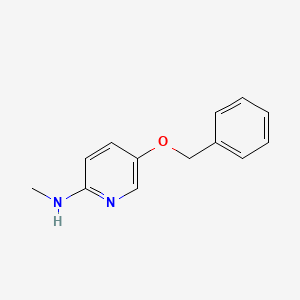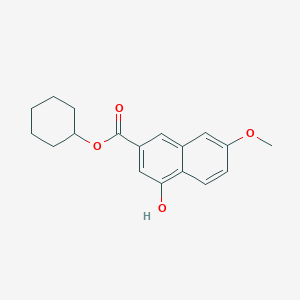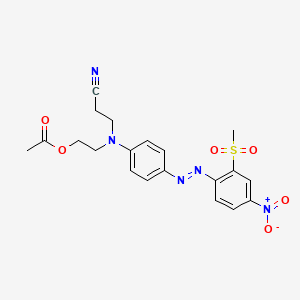
2-((2-Cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate is a complex organic compound known for its vibrant color and potential applications in various fields such as dye manufacturing, biological research, and material science. The compound features an azo group, which is responsible for its characteristic color, and several functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-(methylsulphonyl)-4-nitroaniline, followed by coupling with 4-aminophenyl acetate to form the azo compound.
Introduction of the Cyanoethyl Group: The azo compound is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-[(2-Aminoethyl)[4-[[2-(methylsulphonyl)-4-aminophenyl]azo]phenyl]amino]ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethanol and acetic acid.
科学研究应用
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate has several applications in scientific research:
Dye Manufacturing: Its vibrant color makes it useful as a dye in textiles and inks.
Biological Research: It is used as a staining agent in microscopy and histology.
Material Science: The compound is used in the development of advanced materials with specific optical properties.
Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors and detection systems.
作用机制
The mechanism of action of 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate involves:
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their structure and function.
Optical Properties: The azo group contributes to its ability to absorb and emit light, making it useful in optical applications.
Reactivity: The functional groups present in the compound allow it to participate in various chemical reactions, making it versatile in different applications.
相似化合物的比较
Similar Compounds
- **2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl benzoate
- **2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl methacrylate
Uniqueness
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct optical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
63467-08-3 |
|---|---|
分子式 |
C20H21N5O6S |
分子量 |
459.5 g/mol |
IUPAC 名称 |
2-[N-(2-cyanoethyl)-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O6S/c1-15(26)31-13-12-24(11-3-10-21)17-6-4-16(5-7-17)22-23-19-9-8-18(25(27)28)14-20(19)32(2,29)30/h4-9,14H,3,11-13H2,1-2H3 |
InChI 键 |
BBCMFXGIGGXVPH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


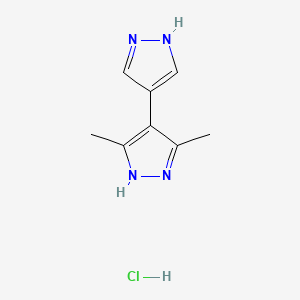
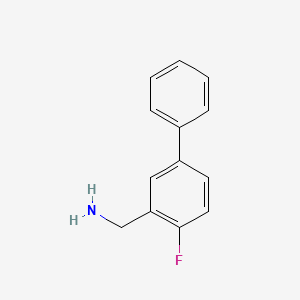
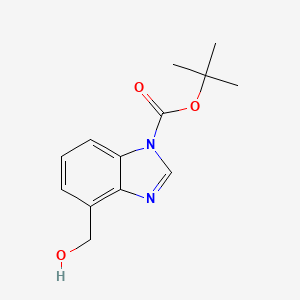
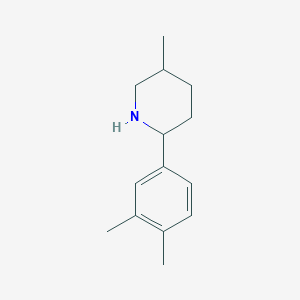
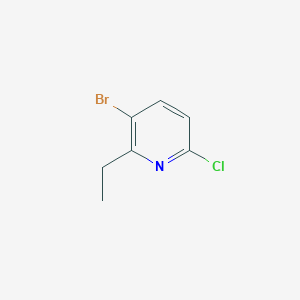
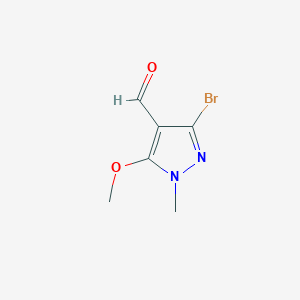
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
